molecular formula C9H8INO2 B14809313 5-Cyclopropoxy-3-iodopicolinaldehyde

5-Cyclopropoxy-3-iodopicolinaldehyde

Cat. No.: B14809313
M. Wt: 289.07 g/mol
InChI Key: WRSQLLIUFAJRBG-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-3-iodopicolinaldehyde is an organic compound with the molecular formula C9H8INO2 and a molecular weight of 289.07 g/mol . This compound features a cyclopropoxy group and an iodine atom attached to a picolinaldehyde core, making it a unique and interesting molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the iodination of 5-cyclopropoxy-3-picolinaldehyde using iodine and a suitable oxidizing agent . The reaction conditions often include solvents like dichloromethane or acetonitrile and may require a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of 5-Cyclopropoxy-3-iodopicolinaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-3-iodopicolinaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-3-iodopicolinaldehyde involves its interaction with specific molecular targets and pathways. The cyclopropoxy group imparts unique steric and electronic properties, which can influence the compound’s reactivity and binding affinity to biological targets. The iodine atom can participate in halogen bonding, enhancing the compound’s interaction with proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

    5-Cyclopropoxy-3-bromopicolinaldehyde: Similar structure but with a bromine atom instead of iodine.

    5-Cyclopropoxy-3-chloropicolinaldehyde: Similar structure but with a chlorine atom instead of iodine.

    5-Cyclopropoxy-3-fluoropicolinaldehyde: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

5-Cyclopropoxy-3-iodopicolinaldehyde is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties compared to its halogenated analogs. The iodine atom’s larger size and polarizability can enhance interactions with biological targets, making it a valuable compound for medicinal chemistry and drug design .

Properties

Molecular Formula

C9H8INO2

Molecular Weight

289.07 g/mol

IUPAC Name

5-cyclopropyloxy-3-iodopyridine-2-carbaldehyde

InChI

InChI=1S/C9H8INO2/c10-8-3-7(13-6-1-2-6)4-11-9(8)5-12/h3-6H,1-2H2

InChI Key

WRSQLLIUFAJRBG-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(N=C2)C=O)I

Origin of Product

United States

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